molecular formula C7H12O3 B1588859 (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde CAS No. 32233-44-6

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Cat. No. B1588859
CAS RN: 32233-44-6
M. Wt: 144.17 g/mol
InChI Key: BASUVKNKERZYGZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Density : On a wet basis, it is approximately g/cm³.

Scientific Research Applications

Heterogeneous Catalysis for Glycerol Conversion

Research has shown the potential of using glycerol, a renewable resource, in the acid-catalyzed condensation with aldehydes and ketones to produce cyclic acetals like 1,3-dioxolanes. This process highlights the application of solid acids as heterogeneous catalysts for converting glycerol into novel platform chemicals, specifically 1,3-dioxolanes, which are of interest as precursors for 1,3-propanediol derivatives, showcasing an innovative approach to sustainable chemical synthesis (Deutsch, Martin, & Lieske, 2007).

Photolabile Acetals from Carbonyl Compounds

The study on caging carbonyl compounds as photolabile acetals demonstrates the application in the controlled release of aldehydes and ketones upon irradiation. This research underlines the significance of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde analogs in developing light-sensitive materials that can find usage in various biochemical and pharmaceutical applications, highlighting an innovative method for temporal control over chemical reactivity (Kostikov, Malashikhina, & Popik, 2009).

Renewable Diesel Fuel Production

A recent study on transforming bio-derived aldehydes into cyclic acetals presents an avenue for using (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde and its derivatives in the production of renewable diesel fuels. This research signifies the potential of dioxolane derivatives in augmenting petroleum-derived fuels, offering a sustainable alternative with performance advantages over traditional diesel fuels (Staples et al., 2018).

Catalytic Synthesis and Functionalization

Studies on the catalytic synthesis of acetals from aldehydes and ketones provide insights into the broad applicability of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde in chemical synthesis. These processes offer efficient pathways for producing a variety of acetals, including dioxolane derivatives, highlighting the role of catalysts like bismuth triflate in facilitating these reactions. Such methodologies underscore the versatility of dioxolanes in synthetic chemistry, offering a foundation for future research and application in material science, pharmaceuticals, and green chemistry (Leonard et al., 2002).

properties

IUPAC Name

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUVKNKERZYGZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454541
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

CAS RN

32233-44-6
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (530 mg, ALD) in dichloromethane (50 ml) was added with Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one] (2.23 g, LANC), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (flash column chromatography, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate ia-03).
Quantity
530 mg
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Reactant of Route 2
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Reactant of Route 3
Reactant of Route 3
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Reactant of Route 4
Reactant of Route 4
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Reactant of Route 5
Reactant of Route 5
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Reactant of Route 6
Reactant of Route 6
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.